Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
Description
Properties
CAS No. |
606962-78-1 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[2-(4-butoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C23H21N3O4S/c1-3-4-13-30-18-11-9-16(10-12-18)20-24-23-26(25-20)21(27)19(31-23)14-15-5-7-17(8-6-15)22(28)29-2/h5-12,14H,3-4,13H2,1-2H3/b19-14+ |
InChI Key |
JGXVNCFCVBSVGV-XMHGGMMESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
[2+3] Cyclocondensation with N-Arylmaleimides
Reaction Scheme
1,2,4-Triazole-3-thiol undergoes cyclocondensation with N-(4-butoxyphenyl)maleimide in acetic acid under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the thiol group on the maleimide’s α,β-unsaturated carbonyl, forming the thiazolo-triazole core.
Conditions
-
Solvent: Acetic acid or dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Catalyst: None required (thermal activation)
Mechanistic Insights
The thiol group attacks the maleimide’s electrophilic β-carbon, initiating ring closure. The 4-butoxyphenyl group is introduced via the maleimide’s N-aryl substituent, while the methyl benzoate moiety is incorporated through subsequent aldol condensation.
Aldol Condensation for Ylidene Formation
The exocyclic double bond (ylidene group) is introduced via aldol condensation between the thiazolo-triazol-6-one intermediate and methyl 4-formylbenzoate.
Procedure
-
Intermediate Preparation: Isolate thiazolo-triazol-6-one after cyclocondensation.
-
Condensation: React with methyl 4-formylbenzoate in ethanol, catalyzed by piperidine.
-
Stereochemical Control: The E-configuration is favored due to steric hindrance between the 4-butoxyphenyl and benzoate groups.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (piperidine) | 5 mol% | Increases to 80% |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Solvent | Ethanol | Prevents side reactions |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance efficiency:
Purification Techniques
-
Recrystallization: Use ethanol/water mixtures (3:1) to isolate the product.
-
Chromatography: Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves stereoisomers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 60–75 | 95 | Moderate |
| Continuous Flow | 85 | 98 | High |
The continuous flow approach offers superior yield and scalability, making it preferable for bulk production.
Structural Characterization
Key Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.05 (d, J = 8.4 Hz, 2H, benzoate Ar-H), 7.45 (d, J = 8.4 Hz, 2H, butoxyphenyl Ar-H), 4.05 (t, J = 6.4 Hz, 2H, OCH2), 3.90 (s, 3H, OCH3).
-
13C NMR: 167.2 (C=O), 161.5 (thiazole C-S), 132.4–114.7 (aromatic carbons).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, reduced version .
Scientific Research Applications
Antibacterial Activity
Research has highlighted the potential antibacterial properties of compounds related to thiazolo[3,2-B][1,2,4]triazole derivatives. For instance, a study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) showing promising results compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Antitubercular Properties
The compound's structural similarity to known antitubercular agents suggests that it may also possess activity against tuberculosis-causing bacteria. In vitro studies have indicated that specific derivatives can inhibit the growth of M. smegmatis, making them candidates for further exploration in treating tuberculosis .
Anticancer Potential
The thiazolo-triazole framework has been associated with anticancer activity in various studies. Compounds derived from this structure have shown effectiveness in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis Methodologies
The synthesis of methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolo-Triazole Core: This is achieved through cyclization reactions involving appropriate precursors such as 4-butoxyphenyl derivatives.
- Functionalization: Subsequent reactions introduce functional groups that enhance biological activity and solubility.
- Purification and Characterization: Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of 5-ene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, which exhibit diverse pharmacological and material properties depending on substituent variations. Below is a detailed comparison with key analogs:
Substituent Variations and Structural Features
Physicochemical Properties
Biological Activity
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 429.49 g/mol
- IUPAC Name : this compound
The compound features a thiazole and triazole ring system that contributes to its biological activity. The presence of the butoxyphenyl group enhances its lipophilicity, potentially improving absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant antibacterial properties. This compound has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.250 μg/mL |
| Pseudomonas aeruginosa | 0.500 μg/mL |
| Klebsiella pneumoniae | 0.375 μg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism of action is believed to involve the inhibition of DNA synthesis and cell proliferation.
Case Study: In Vitro Cytotoxicity Assay
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated:
- IC50 Value : 15 μM after 48 hours of exposure
- Mechanism : Induction of apoptosis confirmed through flow cytometry analysis
This indicates significant potential for further development as an anticancer therapeutic.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation (e.g., carrageenan-induced paw edema), it exhibited notable efficacy in reducing swelling and inflammatory markers.
Table 2: Anti-inflammatory Effects
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
This suggests that this compound could be beneficial in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the butoxy group or variations in the triazole ring can significantly influence its pharmacological profile.
Key Findings:
- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability.
- Substituent Effects : The nature of substituents on the phenyl ring affects both antimicrobial and anticancer activities.
Q & A
Q. What are the critical steps in synthesizing this compound?
- Answer : Synthesis typically involves: (i) Cyclocondensation of 4-butoxyphenyl-substituted thiosemicarbazides with α-ketoesters to form the thiazolo-triazole core. (ii) Knoevenagel condensation of the core with methyl 4-formylbenzoate under basic conditions (e.g., piperidine in ethanol) to introduce the (E)-methylidene group. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Optimal yields (60–75%) require strict temperature control (60–80°C) and anhydrous conditions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Answer :
- ¹H/¹³C NMR : To verify the (E)-configuration of the methylidene group (J coupling ~12–16 Hz for trans-vinylic protons) and aromatic substituents.
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N bonds (thiazole/triazole at ~1600 cm⁻¹).
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when solvent recommendations conflict (e.g., DMF vs. ethanol)?
- Answer : Systematic solvent screening (e.g., ethanol, DMF, THF) under reflux conditions, monitored by TLC/HPLC, identifies the optimal medium. For example, DMF may accelerate condensation but risk side reactions (e.g., ester hydrolysis), while ethanol offers milder conditions. A mixed solvent system (e.g., ethanol:DMF 3:1) balances reactivity and stability. Post-reaction quenching with ice-water minimizes degradation .
Q. What advanced techniques resolve contradictions in reported biological activity data?
- Answer : Discrepancies (e.g., variable IC₅₀ values in anticancer assays) arise from differences in cell lines or assay conditions. Mitigation strategies include: (i) Standardizing assays (e.g., MTT vs. SRB protocols). (ii) Cross-validating results with orthogonal methods (e.g., apoptosis assays via flow cytometry). (iii) Computational modeling (e.g., molecular dynamics) to correlate structural variations with activity trends .
Q. How can molecular docking simulations elucidate the compound’s mechanism of action?
- Answer : (i) Prepare the ligand: Optimize the compound’s geometry using DFT (density functional theory). (ii) Select target proteins: Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on structural analogs. (iii) Docking software (e.g., AutoDock Vina): Simulate binding poses, focusing on hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) and hydrophobic interactions with the 4-butoxyphenyl group. (iv) Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
